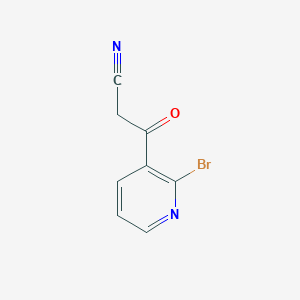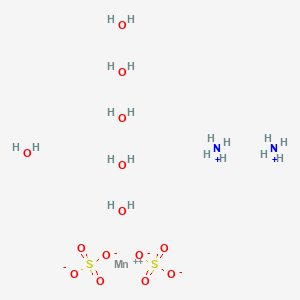
3-Fluoro-4-methoxy-5-nitrobenzaldehyde
Overview
Description
3-Fluoro-4-methoxy-5-nitrobenzaldehyde is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a benzene ring with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-fluorophenol or 3-fluorobenzaldehyde as starting materials.
Nitration Reaction: The nitration of 3-fluorophenol or 3-fluorobenzaldehyde involves treating the compound with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Methylation Reaction:
Oxidation Reaction: The final step involves the oxidation of the corresponding alcohol to the aldehyde group, typically using reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Industrial Production Methods: Industrial production of this compound involves large-scale nitration and methylation reactions under controlled conditions to ensure safety and yield optimization. The process is designed to minimize by-products and maximize the purity of the final product.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid (Fe/HCl) or tin and hydrochloric acid (Sn/HCl).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, PCC, MnO2
Reduction: Fe/HCl, Sn/HCl
Substitution: Various electrophiles and Lewis acids
Major Products Formed:
Oxidation: 3-Fluoro-4-methoxy-5-nitrobenzoic acid
Reduction: 3-Fluoro-4-methoxy-5-aminobenzaldehyde
Substitution: Various substituted benzaldehydes depending on the electrophile used
Scientific Research Applications
3-Fluoro-4-methoxy-5-nitrobenzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is employed in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Fluoro-4-methoxy-5-nitrobenzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
4-Fluoro-3-methoxybenzaldehyde: Similar structure but lacks the nitro group.
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde: Similar structure but has a hydroxyl group instead of a nitro group.
2-Fluoro-4-methoxy-5-nitrobenzaldehyde: Similar structure but with a different position of the nitro group.
Uniqueness: 3-Fluoro-4-methoxy-5-nitrobenzaldehyde is unique due to the combination of fluorine, methoxy, and nitro groups on the benzene ring, which influences its reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-fluoro-4-methoxy-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8-6(9)2-5(4-11)3-7(8)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHIQVOJHCWMEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702057 | |
| Record name | 3-Fluoro-4-methoxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320-70-7 | |
| Record name | 3-Fluoro-4-methoxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-amino-N-[2-(dimethylamino)ethyl]-N-methylBenzenesulfonamide](/img/structure/B1505125.png)


